2-Aminomethyl-4-t-butyl-6-iodophenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-447 involves the iodination of 2-aminomethyl-4-t-butylphenol. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of MK-447 follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
MK-447 undergoes various chemical reactions, including:
Oxidation: MK-447 can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: MK-447 can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydroxy derivatives .
Scientific Research Applications
Chemistry: As a free radical scavenger, MK-447 is used in studies related to oxidative stress and radical-mediated reactions.
Biology: The compound’s ability to enhance prostaglandin formation makes it a valuable tool in studying inflammatory processes and related pathways.
Medicine: MK-447 has been investigated for its anti-inflammatory and gastric antisecretory properties, making it a candidate for treating conditions like ulcers and inflammation
Mechanism of Action
MK-447 exerts its effects primarily by enhancing the biosynthesis of prostaglandins. It increases the formation of prostaglandin H2 and other prostaglandins by accelerating the conversion of arachidonic acid to these compounds. This action is believed to involve the activation of specific enzymes in the prostaglandin biosynthetic pathway .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E1 (PGE1): Like MK-447, PGE1 is involved in inflammatory processes and has similar biological activities.
Prostaglandin E2 (PGE2): Another compound with similar properties, PGE2 plays a role in inflammation and other physiological processes
Uniqueness of MK-447
MK-447 is unique in its dual role as a free radical scavenger and enhancer of prostaglandin formation. This combination of properties makes it particularly valuable in research related to oxidative stress and inflammation .
Properties
IUPAC Name |
2-(aminomethyl)-4-tert-butyl-6-iodophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16INO/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-5,14H,6,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEAPVMQZPKNQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)I)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207153 | |
Record name | 2-Aminomethyl-4-t-butyl-6-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58456-91-0 | |
Record name | 2-Aminomethyl-4-t-butyl-6-iodophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058456910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminomethyl-4-t-butyl-6-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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